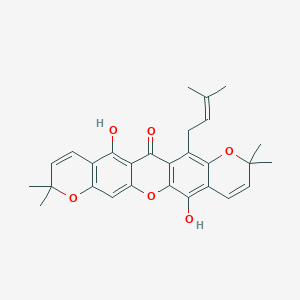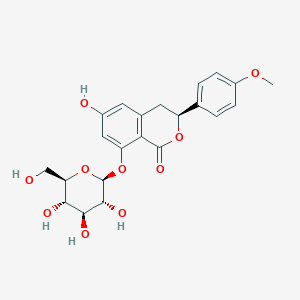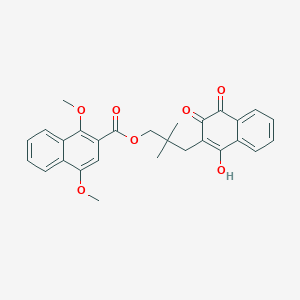
Rhinacanthin Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhinacanthin Q is a natural product found in Rhinacanthus nasutus with data available.
Applications De Recherche Scientifique
1. Antitumor Activity
2. Anti-Inflammatory and Anti-Oxidative Effects
Rhinacanthin Q has been found to exhibit anti-inflammatory and antioxidative properties, especially in the context of diabetic complications. For instance, it ameliorates hyperglycemia, hyperlipidemia, and pancreatic destruction in diabetic rats, indicating its potential as a therapeutic agent for diabetes and related disorders (Adam et al., 2016).
3. Antimicrobial Effects
Rhinacanthin Q shows promising antimicrobial properties. Studies have highlighted its activity against various bacteria and viruses, suggesting its potential use as an antimicrobial agent. This is particularly significant given the increasing issue of antibiotic resistance and the need for novel antimicrobial compounds (Sendl et al., 1996).
4. Potential in Bone Disease Treatment
Research has also pointed towards the potential use of rhinacanthin Q in treating bone diseases. It inhibits osteoclast differentiation and bone resorption, suggesting a role in managing conditions like osteoporosis and other bone-related disorders (Tomomura et al., 2015).
5. Neuroprotective Effects
Rhinacanthin Q has been shown to have potential neuroprotective effects. For example, it has shown efficacy in treating Parkinson's disease in animal models, suggesting its use in managing neurodegenerative diseases (Saleem et al., 2021).
Propriétés
Nom du produit |
Rhinacanthin Q |
|---|---|
Formule moléculaire |
C28H26O7 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] 1,4-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C28H26O7/c1-28(2,14-21-23(29)17-10-6-7-11-18(17)24(30)25(21)31)15-35-27(32)20-13-22(33-3)16-9-5-8-12-19(16)26(20)34-4/h5-13,29H,14-15H2,1-4H3 |
Clé InChI |
PLRHCWSHDGZDQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=C(C4=CC=CC=C4C(=C3)OC)OC |
Synonymes |
hinacanthin Q rhinacanthin-Q |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



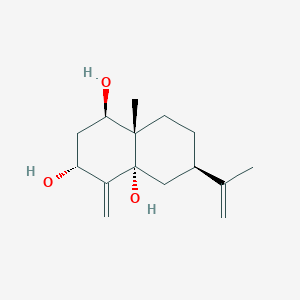
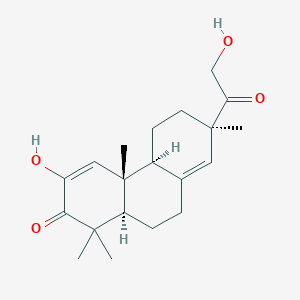
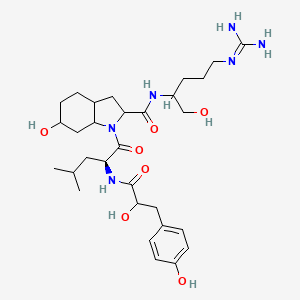
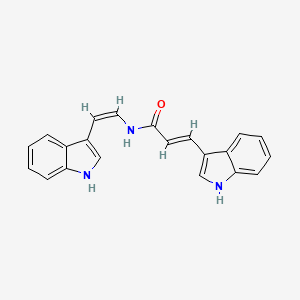
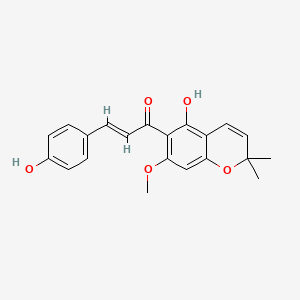
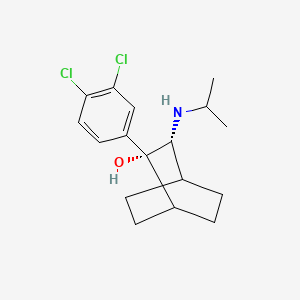
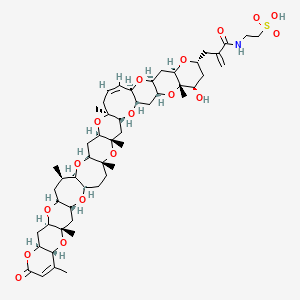
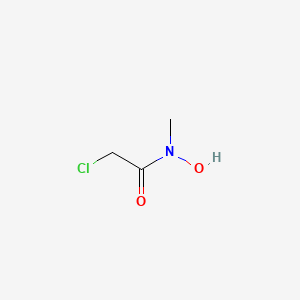
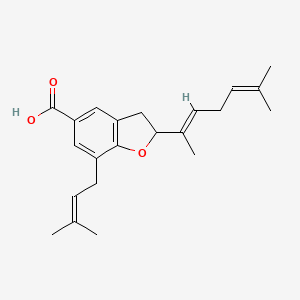
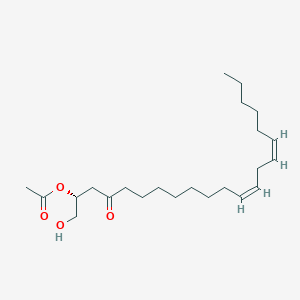
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)
![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
